(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a tetrahydrothiophene ring fused with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxy-substituted tetrahydrothiophene with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various imidazole derivatives.
Scientific Research Applications
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1H-imidazole and its substituted derivatives share structural similarities.
Tetrahydrothiophene Derivatives: Compounds like tetrahydrothiophene and its hydroxylated forms are structurally related.
Uniqueness
What sets (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide apart is the combination of the tetrahydrothiophene ring with the imidazole moiety, providing unique chemical and biological properties that are not observed in simpler derivatives.
Properties
Molecular Formula |
C7H10N2O3S |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
(3S)-4-imidazol-1-yl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H10N2O3S/c10-7-4-13(11,12)3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2/t6?,7-/m1/s1 |
InChI Key |
XPHRAVRSPDGVPF-COBSHVIPSA-N |
Isomeric SMILES |
C1[C@H](C(CS1(=O)=O)N2C=CN=C2)O |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N2C=CN=C2 |
Origin of Product |
United States |
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